2-(2-anilino-4-methyl-1,3-thiazol-5-yl)-3-(2-methylphenyl)-4(3H)-quinazolinone
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Overview
Description
2-(2-anilino-4-methyl-1,3-thiazol-5-yl)-3-(2-methylphenyl)-4(3H)-quinazolinone is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a quinazolinone core, which is known for its biological activity, and a thiazole ring, which is often found in compounds with diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-anilino-4-methyl-1,3-thiazol-5-yl)-3-(2-methylphenyl)-4(3H)-quinazolinone typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzamide with o-tolyl isothiocyanate to form the quinazolinone core. This intermediate is then reacted with 4-methyl-2-phenylamino-thiazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as the implementation of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-anilino-4-methyl-1,3-thiazol-5-yl)-3-(2-methylphenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound has shown promise in biological assays, indicating potential as a lead compound for drug development.
Medicine: Preliminary studies suggest that it may possess anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(2-anilino-4-methyl-1,3-thiazol-5-yl)-3-(2-methylphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Phenylamino-4-methyl-5-acetylthiazole: Shares the thiazole ring and has similar biological activities.
4-Methyl-2-phenylamino-thiazole: Another thiazole derivative with potential pharmacological properties.
Uniqueness
What sets 2-(2-anilino-4-methyl-1,3-thiazol-5-yl)-3-(2-methylphenyl)-4(3H)-quinazolinone apart is its unique combination of the quinazolinone and thiazole rings, which may confer distinct biological activities and chemical reactivity. This dual functionality can be advantageous in designing multifunctional drugs or materials .
Properties
Molecular Formula |
C25H20N4OS |
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Molecular Weight |
424.5g/mol |
IUPAC Name |
2-(2-anilino-4-methyl-1,3-thiazol-5-yl)-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C25H20N4OS/c1-16-10-6-9-15-21(16)29-23(28-20-14-8-7-13-19(20)24(29)30)22-17(2)26-25(31-22)27-18-11-4-3-5-12-18/h3-15H,1-2H3,(H,26,27) |
InChI Key |
SBZNIFMIWIDIJO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=C(N=C(S4)NC5=CC=CC=C5)C |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=C(N=C(S4)NC5=CC=CC=C5)C |
Origin of Product |
United States |
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